4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains both a thieno and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyethylamine with 2-chloro-3-methylthiophene in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in solvents like acetic acid or water.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethyl)pyridine
- 4-Methylthieno[3,2-c]pyridine
- 2-Methoxyethylthiophene
Uniqueness
4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its combined thieno and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NOS/c1-11(5-7-13-2)9-4-8-14-10(9)3-6-12-11/h4,8,12H,3,5-7H2,1-2H3 |
InChI Key |
NEIVAUCVNFQQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)SC=C2)CCOC |
Origin of Product |
United States |
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